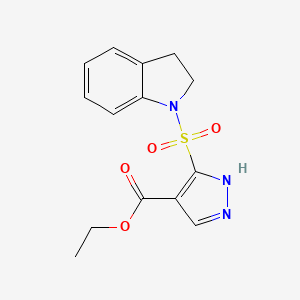![molecular formula C13H14ClN3O4S B6552800 ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1238281-89-4](/img/structure/B6552800.png)
ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used to determine the structure .Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .科学的研究の応用
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been studied extensively for its potential scientific applications. In particular, its use in synthetic organic chemistry, biochemistry, and pharmacology has been explored. In synthetic organic chemistry, this compound has been used as a reagent for the synthesis of various organic compounds. In biochemistry, it has been used to study the structure and function of proteins, as well as to study the effects of various drugs on protein function. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
作用機序
The mechanism of action of ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is not yet fully understood. However, it is believed to act as a proton donor, allowing for the transfer of protons between molecules. This proton transfer is believed to be responsible for the various effects of this compound on proteins and other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. In addition, it has been shown to have an effect on the expression of certain genes. Furthermore, it has been shown to have an effect on the activity of certain hormones, such as cortisol.
実験室実験の利点と制限
The use of ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize, making it readily available for use in experiments. Secondly, it is relatively stable, meaning that it is unlikely to break down or degrade during the course of an experiment. Finally, it is relatively non-toxic, making it safe to use in experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, meaning that it is not suitable for use in aqueous solutions. In addition, it is not compatible with certain chemicals, such as strong acids and bases.
将来の方向性
The potential future applications of ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate are vast. For example, it could be used to study the effects of various drugs on protein function, as well as to study the structure and function of proteins. In addition, it could be used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as to study the effects of various hormones on gene expression. Furthermore, it could be used to study the effects of various environmental factors, such as temperature and pH, on protein function. Finally, it could be used to develop new drugs and therapies for various diseases.
合成法
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be synthesized through a reaction between ethyl pyrazole-4-carboxylate and 3-chloro-4-methylphenylsulfonyl chloride. This reaction occurs in the presence of an acid catalyst and a base, such as sodium hydroxide. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1-2 bar. After the reaction is complete, the product can be purified by recrystallization.
Safety and Hazards
特性
IUPAC Name |
ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-3-21-13(18)10-7-15-16-12(10)22(19,20)17-9-5-4-8(2)11(14)6-9/h4-7,17H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKVGIJIUVSCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6552723.png)
![2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552730.png)
![2-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552733.png)
![4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6552740.png)
![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552744.png)
![4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6552748.png)

![ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552774.png)
![ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552789.png)
![ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B6552793.png)

![N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide](/img/structure/B6552813.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B6552820.png)
![1-[(2-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552837.png)
